2-((4-(Diethylamino)phenyl)azo)-6-ethoxy-3-ethylbenzothiazolium chloride
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Overview
Description
2-((4-(Diethylamino)phenyl)azo)-6-ethoxy-3-ethylbenzothiazolium chloride is a complex organic compound known for its vibrant color and unique chemical properties. This compound belongs to the class of azo dyes, which are characterized by the presence of the azo group (-N=N-) linking two aromatic rings. Azo dyes are widely used in various industries, including textiles, printing, and pharmaceuticals, due to their stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Diethylamino)phenyl)azo)-6-ethoxy-3-ethylbenzothiazolium chloride typically involves a multi-step process. The initial step often includes the diazotization of 4-(diethylamino)aniline to form the corresponding diazonium salt. This is followed by a coupling reaction with 6-ethoxy-3-ethylbenzothiazole to form the azo compound. The reaction conditions usually require a low temperature to stabilize the diazonium salt and prevent its decomposition .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for temperature control and reagent addition can enhance the efficiency and safety of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-((4-(Diethylamino)phenyl)azo)-6-ethoxy-3-ethylbenzothiazolium chloride undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: Reduction of the azo group can yield amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc dust in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-((4-(Diethylamino)phenyl)azo)-6-ethoxy-3-ethylbenzothiazolium chloride has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the printing industry for producing colored prints
Mechanism of Action
The mechanism of action of 2-((4-(Diethylamino)phenyl)azo)-6-ethoxy-3-ethylbenzothiazolium chloride primarily involves its ability to absorb light and undergo photoisomerization. This property makes it useful in applications such as photodynamic therapy, where it can generate reactive oxygen species upon light activation, leading to cell damage and death. The compound’s molecular targets include cellular membranes and DNA, where it can induce oxidative stress and disrupt normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
Azobenzene: Another azo compound with similar photoisomerization properties but lacks the benzothiazolium moiety.
Methyl Orange: A well-known azo dye used as a pH indicator, differing in its structural components and specific applications.
Disperse Orange 1: A dye used in the textile industry, similar in its azo structure but with different substituents.
Uniqueness
2-((4-(Diethylamino)phenyl)azo)-6-ethoxy-3-ethylbenzothiazolium chloride is unique due to its combination of the diethylamino group, ethoxy group, and benzothiazolium chloride moiety. This combination imparts specific photophysical properties, making it particularly useful in applications requiring light absorption and emission, such as in photodynamic therapy and fluorescence microscopy .
Properties
CAS No. |
68134-33-8 |
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Molecular Formula |
C21H27ClN4OS |
Molecular Weight |
419.0 g/mol |
IUPAC Name |
4-[(6-ethoxy-3-ethyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N,N-diethylaniline;chloride |
InChI |
InChI=1S/C21H27N4OS.ClH/c1-5-24(6-2)17-11-9-16(10-12-17)22-23-21-25(7-3)19-14-13-18(26-8-4)15-20(19)27-21;/h9-15H,5-8H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
SLEICUQLEDIPQH-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=C(SC2=C1C=CC(=C2)OCC)N=NC3=CC=C(C=C3)N(CC)CC.[Cl-] |
Origin of Product |
United States |
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